2-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
This compound features a hybrid structure combining a 1,3-dioxoisoindoline moiety and a 3-methyl-1,2,4-oxadiazole group linked via an acetamide bridge. Such heterocyclic frameworks are commonly explored in medicinal chemistry for antimicrobial, anti-inflammatory, and kinase-inhibitory applications .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8-16-12(22-17-8)6-15-11(19)7-18-13(20)9-4-2-3-5-10(9)14(18)21/h2-5H,6-7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYJDRVOPZKYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide , with CAS number 1206997-12-7 , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 300.27 g/mol . The structural characteristics contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O4 |
| Molecular Weight | 300.27 g/mol |
| CAS Number | 1206997-12-7 |
Biological Activity Overview
Research indicates that this compound exhibits significant potential in various biological activities, particularly in anticonvulsant and antimicrobial domains.
Anticonvulsant Activity
A study synthesized derivatives of the compound and assessed their anticonvulsant properties using models such as the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests. The results demonstrated that these derivatives exhibited protective effects against seizures, indicating their potential as anticonvulsant agents .
Antimicrobial Activity
Another area of investigation involves the antimicrobial properties of related compounds. For instance, derivatives containing the isoindoline structure have shown activity against various bacterial strains. In a study assessing antimicrobial efficacy, compounds similar to the target compound were evaluated against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in neurotransmission or microbial metabolism.
- Receptor Modulation : Potential interactions with CNS receptors could explain its anticonvulsant effects.
- Cell Membrane Disruption : Antimicrobial activity might be attributed to disruption of bacterial cell membranes.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound and its derivatives:
- Anticonvulsant Study : A series of derivatives were tested for their ability to prevent seizures in animal models. The results indicated that certain modifications enhanced anticonvulsant efficacy significantly .
- Antimicrobial Evaluation : In vitro tests demonstrated that compounds with similar structural features inhibited the growth of both gram-positive and gram-negative bacteria effectively .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggested favorable absorption and distribution characteristics for derivatives of this compound, enhancing its therapeutic potential .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Research indicates that compounds featuring the isoindoline structure exhibit significant antitumor properties. Studies have demonstrated that derivatives of isoindoline can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The incorporation of the oxadiazole group may enhance these effects due to its electron-withdrawing properties, which can improve the compound's interaction with biological targets.
Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its structural components may inhibit bacterial growth by interfering with essential metabolic pathways. Preliminary studies suggest effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial drug.
Pharmacological Insights
Neuroprotective Effects : Emerging research highlights the neuroprotective potential of isoindoline derivatives. These compounds may mitigate oxidative stress and inflammation in neuronal cells, offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's. The oxadiazole component may further contribute to this effect by modulating neuroinflammatory responses.
Analgesic Properties : Some studies suggest that compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibit analgesic effects. This could be attributed to their ability to interact with pain pathways in the central nervous system, potentially providing relief from chronic pain conditions.
Table 1: Summary of Biological Activities
Case Study: Antitumor Mechanism
A study conducted on isoindoline derivatives revealed that these compounds induce apoptosis in human cancer cell lines through the activation of caspase pathways. The presence of the oxadiazole group was found to enhance this effect by increasing cellular uptake and bioavailability of the drug .
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide (Compound 28)
- Structure : Shares the 3-methyl-1,2,4-oxadiazole group but incorporates a trifluoromethylpyrazole and nitro-substituted phenyl ring.
- Activity : The trifluoromethyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the nitro group may influence redox properties.
2-(3,4-Dichlorophenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide (16e)
- Structure : Contains a cephalosporin core fused with the 3-methyl-1,2,4-oxadiazole group.
- Activity : Designed for selective action against Mycobacterium tuberculosis; the dichlorophenyl group enhances membrane penetration.
- Synthesis Yield : Low (2%), indicating challenges in bicyclic system formation .
Analogues with Isoxazole or Thiazole Substituents
(E)-N-(3-Hydroxyisoxazol-5-yl)-2-(1-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Compound 56)
- Structure : Replaces 1,2,4-oxadiazole with isoxazole, which has weaker electron-withdrawing effects.
- Activity : Exhibits moderate bioactivity (pIC₅₀ = 6.815), likely due to hydrogen bonding from the hydroxyisoxazole group .
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7)
Anti-Exudative Acetamide Derivatives
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
Data Table: Key Structural and Functional Comparisons
Critical Analysis
- Synthetic Challenges : Bicyclic systems (e.g., Compound 16e) show lower yields, whereas simpler acetamide bridges (e.g., Compound 1.7) are more accessible .
- Biological Performance : Anti-exudative and antimicrobial activities correlate with substituents like nitro, trifluoromethyl, and dichlorophenyl, which are absent in the target compound. Further testing is needed to confirm its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
